4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide
Description
The compound 4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide features a thiazolo[3,2-b][1,2,4]triazole core fused with an m-tolyl (3-methylphenyl) group at position 2 and a phenyl-substituted butanamide side chain at position 4. This scaffold is structurally related to bioactive thiazolo-triazole derivatives reported for anticonvulsant, antimicrobial, and anti-inflammatory activities . The butanamide linker may enhance solubility compared to shorter chains like acetamide .
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-17-7-5-11-19(15-17)22-25-23-27(26-22)20(16-29-23)13-14-24-21(28)12-6-10-18-8-3-2-4-9-18/h2-5,7-9,11,15-16H,6,10,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJLXAXXLXCBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolothiazoles, which have been studied for their potential in organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure. .
Mode of Action
Thiazolothiazoles are known for their high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications. In biological systems, the interaction of this compound with its potential targets and the resulting changes are yet to be elucidated.
Biological Activity
4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide is a novel compound that belongs to a class of thiazole and triazole derivatives. These compounds have garnered attention due to their potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of 4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide can be represented as follows:
This compound features a thiazole ring fused with a triazole moiety, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of 4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide typically involves multi-step reactions including:
- Formation of the thiazole ring : Utilizing appropriate precursors and reagents in a condensation reaction.
- Triazole synthesis : Employing a click chemistry approach to form the triazole linkage.
- Final amide formation : Reaction with butanamide to yield the final product.
Antimicrobial Activity
Research has indicated that thiazole and triazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide have shown activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often below 100 µg/mL .
- Antifungal Activity : The compound has been evaluated for antifungal properties against strains like Aspergillus niger and Candida albicans, demonstrating promising results in inhibiting fungal growth .
Anticancer Properties
Thiazolo[3,2-b][1,2,4]triazoles have been reported to exhibit anticancer activity through various mechanisms such as:
- Cell Cycle Arrest : Studies show that these compounds can induce cell cycle arrest in cancer cell lines by modulating key regulatory proteins .
- Apoptosis Induction : Research indicates that they may trigger apoptotic pathways leading to cancer cell death .
Anti-inflammatory Effects
The anti-inflammatory potential of this class of compounds has also been explored:
- Inhibition of Pro-inflammatory Cytokines : Compounds derived from thiazole and triazole frameworks have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Case Studies
A few notable studies that highlight the biological activities of similar compounds include:
- Study on Antimycobacterial Activity : A series of triazole derivatives were synthesized and tested against multi-drug-resistant Mycobacterium tuberculosis, with several compounds exhibiting superior activity compared to standard treatments .
- Anticancer Evaluation : A comprehensive study assessed the anticancer effects of thiazolo[3,2-b][1,2,4]triazoles against various cancer cell lines (e.g., MCF-7 breast cancer cells), revealing significant cytotoxicity .
Data Table
Comparison with Similar Compounds
Structural and Functional Variations
Key structural analogs and their properties are summarized below:
Substituent Effects on Bioactivity
Electron-Withdrawing Groups (EWGs):
- The 4-fluorophenyl group in 3c enhances anticonvulsant activity by increasing polarity and hydrogen-bonding capacity, critical for crossing the blood-brain barrier .
- Bromine or chlorine substituents (e.g., in 10b and 's acetamide analog) improve antimicrobial activity due to enhanced electrophilicity and membrane disruption .
- Electron-Donating Groups (EDGs): The m-tolyl group in the target compound and 9b provides steric bulk and lipophilicity, favoring interactions with hydrophobic enzyme pockets. This contrasts with p-tolyl in 12, which may alter binding geometry .
- Side Chain Modifications: The butanamide linker in the target compound increases flexibility and solubility compared to the acetamide in 's analog .
Tautomeric Behavior and Stability
The thiazolo[3,2-b][1,2,4]triazole core exists in thione-thiol tautomeric equilibrium, stabilized by substituents. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
